molecular formula C16H15NO2 B092818 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one CAS No. 19340-68-2

1-(4-Methoxyphenyl)-4-phenylazetidin-2-one

Cat. No.: B092818
CAS No.: 19340-68-2
M. Wt: 253.29 g/mol
InChI Key: KMVMYLUYRYWTSX-UHFFFAOYSA-N
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Description

Nitrovin, chemically known as [(3-[5-nitro-2-furanyl]-1-[2-(5-nitro-2-furyl)vinyl]allylidene)amino] guanidine, is a member of the nitrofuran family of compounds. Nitrovin has been widely used in the past as a growth promoter in animal feeds due to its bacteriostatic and bactericidal properties. its use has been restricted in many countries due to concerns about its potential mutagenic and carcinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrovin is synthesized through a series of chemical reactions involving the condensation of 5-nitro-2-furaldehyde with guanidine. The reaction typically involves the use of solvents such as dimethylformamide, acetonitrile, and methanol. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of nitrovin involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as liquid chromatography to remove any impurities and ensure the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Nitrovin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted nitrovin compounds. These products have varying biological activities and can be used in different applications .

Mechanism of Action

The exact mechanism of action of nitrovin is not fully understood. it is believed to exert its effects by inhibiting bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects various cellular processes, leading to the death of the bacteria . Nitrovin’s action is believed to involve multiple molecular targets, making it less prone to resistance development compared to other antibiotics .

Comparison with Similar Compounds

Nitrovin is part of the nitrofuran family, which includes compounds such as nitrofurantoin, furazolidone, furaltadone, and nitrofurazone . Compared to these compounds, nitrovin has unique structural features that contribute to its specific biological activities. For example, the presence of two nitrofuran rings in nitrovin’s structure distinguishes it from other nitrofuran compounds .

List of Similar Compounds

Nitrovin’s unique structure and broad-spectrum antibacterial activity make it a valuable compound for scientific research, despite the restrictions on its use due to safety concerns.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-9-7-13(8-10-14)17-15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVMYLUYRYWTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325837
Record name 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19340-68-2
Record name NSC519846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-4-PHENYL-2-AZETIDINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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